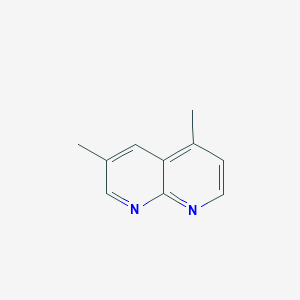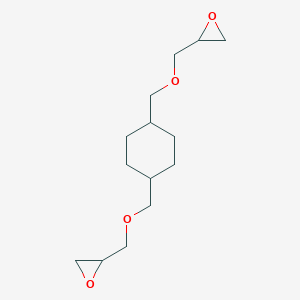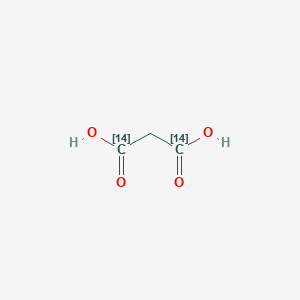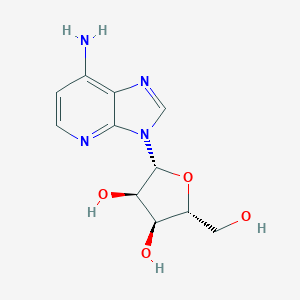
Cadmium-114
Descripción general
Descripción
Cadmium-114 (Cd-114) is an isotope of cadmium, a soft, malleable, bluish-white metal . It has a mass number of 114, which represents the number of nucleons (protons and neutrons) in the nucleus . The atomic number of Cd-114 is 48, indicating that it has 48 protons. It also has 66 neutrons . Cadmium is physically similar to zinc but is denser and softer .
Physical And Chemical Properties Analysis
Cadmium-114 has an isotopic mass of 113.903365 atomic mass units . It is a stable isotope, meaning it does not undergo radioactive decay . The nuclear binding energy of Cadmium-114 is 972.59243932 MeV per nucleus .
Aplicaciones Científicas De Investigación
Preconcentration and Detection of Cadmium in Environmental Samples : Cd-114 has been utilized in methodologies like cloud point preconcentration and flame atomic absorption spectrometry for the detection of trace amounts of cadmium in environmental samples. This is particularly important for monitoring cadmium pollution in the environment (Pinto et al., 1996).
Measurement Systems for Cadmium : Studies have evaluated different laboratory methods for measuring small amounts of cadmium. These methods are crucial due to cadmium's high toxicity and its harmful effects on human health, especially its role in causing cancer (Benyamin et al., 2021).
Study of Metal Uptake in Aquatic Invertebrates : Cd-114 has been used in experiments to measure the simultaneous uptake and elimination of cadmium in aquatic invertebrates, like caddisfly larvae. This helps in understanding the pathways of metals in aquatic environments (Evans et al., 2002).
Isotope Fractionation Studies : The isotopic fractionation of cadmium, including Cd-114, is studied in various natural and anthropogenic materials. These studies are important for understanding the sources and pathways of cadmium in the environment (Rehkämper et al., 2012).
Spectroscopic Observations for Isotope Analysis : Research has been conducted on the band spectroscopic observations of cadmium isotopes, including Cd-114. Such studies are vital for understanding the properties and behavior of cadmium isotopes (Stenvinkel et al., 1935).
Health Hazards of Cadmium Exposure : Investigations into the toxicity of cadmium and its hazards for human health have been conducted. Such research is crucial for understanding the impact of cadmium, including its isotopes like Cd-114, on human health and the environment (Godt et al., 2006).
Wavelength Measurement in Spectroscopy : Cd-114 has been used in the determination of energy levels and wavelengths in natural cadmium for spectroscopy applications. This is essential for the development of high-precision instruments and methodologies (Burns et al., 1956).
Mecanismo De Acción
Cadmium, including its isotope Cadmium-114, exerts toxic effects on various body systems. It disrupts mitochondrial respiration by decreasing ATP synthesis and increasing the production of reactive oxygen species . Cadmium also impairs normal neurotransmission by increasing neurotransmitter release asynchronicity and disrupting neurotransmitter signaling proteins .
Safety and Hazards
Cadmium and its compounds are highly toxic and exposure to this metal is known to cause cancer and targets the body’s cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems . Workers in industries that use cadmium, such as battery manufacturing, electroplating, and metal refining, are at risk of exposure .
Direcciones Futuras
Future research on cadmium, including Cadmium-114, is likely to focus on developing effective treatment and prevention strategies against cadmium-induced neurotoxic insult . This includes exploring the potential of genetic engineering, bioelectrochemical systems, microbial aggregates, and biosorption of cadmium by algae .
Propiedades
IUPAC Name |
cadmium-114 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd/i1+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOSMKKIYDKNTQ-NJFSPNSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[114Cd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930801 | |
| Record name | (~114~Cd)Cadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.903365 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium-114 | |
CAS RN |
14041-58-8 | |
| Record name | Cadmium, isotope of mass 114 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014041588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~114~Cd)Cadmium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)
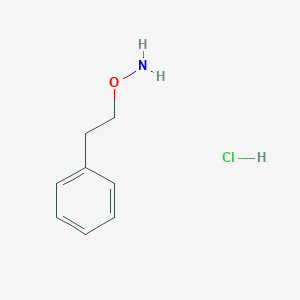
![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)
